

# 3-Acetyl-2-fluoropyridine CAS number 79574-70-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Acetyl-2-fluoropyridine

Cat. No.: B1337989

[Get Quote](#)

An In-depth Technical Guide to **3-Acetyl-2-fluoropyridine** (CAS 79574-70-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Acetyl-2-fluoropyridine**, a key heterocyclic building block in medicinal chemistry and organic synthesis. It covers physicochemical properties, a detailed potential synthesis protocol, and its strategic applications in drug discovery, with a focus on its structural and functional significance.

## Core Compound Properties

**3-Acetyl-2-fluoropyridine** is an organic compound featuring a pyridine ring substituted with a fluorine atom at the 2-position and an acetyl group at the 3-position.<sup>[1]</sup> This specific arrangement of functional groups imparts unique reactivity and makes it a valuable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.<sup>[1][2]</sup> The presence of the fluorine atom can significantly influence the electronic properties, metabolic stability, and binding affinity of derivative compounds.<sup>[3][4][5]</sup>

## Physicochemical Data

The key physicochemical properties of **3-Acetyl-2-fluoropyridine** are summarized below. Data is compiled from various chemical suppliers and predictive models where experimental values are not available.

| Property           | Value                                      | Source(s)   |
|--------------------|--|---|
| CAS Number         | 79574-70-2                                 | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Molecular Formula  | C <sub>7</sub> H <sub>6</sub> FNO          | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Molecular Weight   | 139.13 g/mol                               | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Appearance         | Colorless to pale yellow liquid            | <a href="#">[1]</a>   |
| Boiling Point      | 85 °C @ 10 Torr                            | <a href="#">[9]</a>   |
| Density            | 1.175 ± 0.06 g/cm <sup>3</sup> (Predicted) | <a href="#">[9]</a>   |
| pKa                | -2.23 ± 0.10 (Predicted)                   | <a href="#">[9]</a>   |
| Storage Conditions | Store at 2-8°C under an inert atmosphere   | <a href="#">[7]</a> <a href="#">[9]</a>   |

## Structural Information

| Identifier | Value   | Source(s)                               |
|------------|---|---|
| IUPAC Name | 1-(2-fluoropyridin-3-yl)ethan-1-one                                   | <a href="#">[1]</a>                     |
| Synonyms   | 1-(2-Fluoro-3-pyridinyl)ethanone, Ethanone, 1-(2-fluoro-3-pyridinyl)- | <a href="#">[1]</a>                     |
| SMILES     | CC(=O)c1cccncc1F  | <a href="#">[1]</a> <a href="#">[6]</a> |
| InChI      | InChI=1S/C7H6FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3                    | <a href="#">[1]</a> <a href="#">[6]</a> |

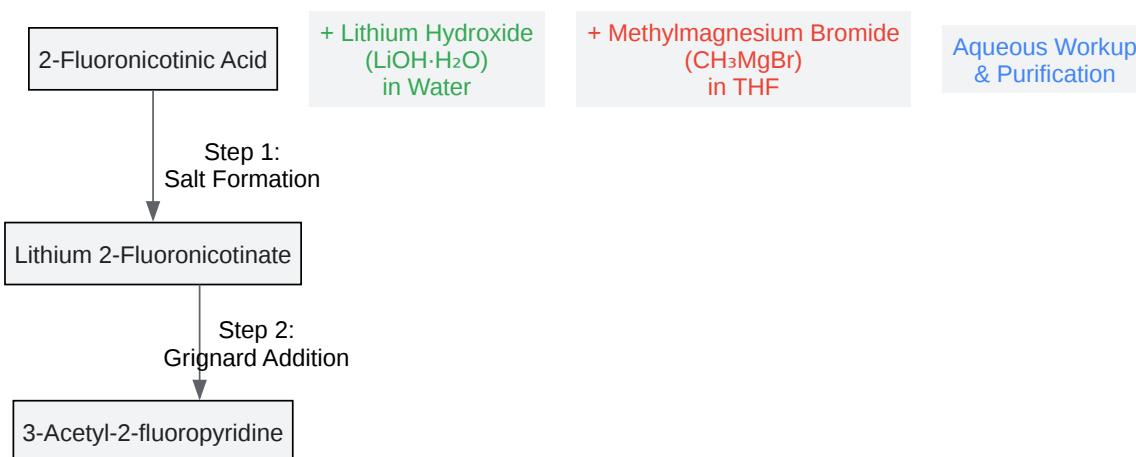
## Synthesis and Experimental Protocol

While specific, peer-reviewed synthesis protocols for **3-Acetyl-2-fluoropyridine** are not widely published, a viable synthetic route can be designed based on established organometallic reactions used for analogous compounds, such as 3-acetyl-2-chloropyridine.[\[10\]](#) The following

protocol describes a plausible and detailed methodology for its preparation starting from 2-fluoronicotinic acid.

## Proposed Synthesis Workflow

The overall transformation involves the conversion of a carboxylic acid to a methyl ketone, a common strategy in organic synthesis. This is achieved by first forming a lithium salt of the starting material, which is then subjected to nucleophilic addition by a Grignard reagent.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-Acetyl-2-fluoropyridine**.

## Detailed Experimental Protocol

Objective: To synthesize **3-Acetyl-2-fluoropyridine** from 2-fluoronicotinic acid.

Materials:

- 2-Fluoronicotinic acid

- Lithium hydroxide monohydrate ( $\text{LiOH}\cdot\text{H}_2\text{O}$ )
- Methylmagnesium bromide (3.0 M solution in diethyl ether or THF)
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
- Magnetic stirrer and heating mantle
- Rotary evaporator

#### Procedure:

##### Step 1: Formation of Lithium 2-Fluoronicotinate

- In a 250 mL round-bottom flask, dissolve 14.1 g (0.1 mol) of 2-fluoronicotinic acid in 100 mL of deionized water.
- To this solution, add 4.2 g (0.1 mol) of lithium hydroxide monohydrate in portions with stirring. Stir until all solids have dissolved and the solution is clear.
- Remove the water under reduced pressure using a rotary evaporator to yield the crude lithium 2-fluoronicotinate salt.
- Dry the resulting solid under a high vacuum for at least 4 hours to remove any residual water.

### Step 2: Grignard Reaction and Formation of **3-Acetyl-2-fluoropyridine**

- Set up a 500 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. Flame-dry the glassware and allow it to cool to room temperature under a stream of dry nitrogen.
- Suspend the dried lithium 2-fluoronicotinate (from Step 1) in 150 mL of anhydrous THF.
- Cool the suspension to 0 °C using an ice bath.
- Slowly add 70 mL (0.21 mol) of 3.0 M methylmagnesium bromide solution via the dropping funnel over a period of 60 minutes, maintaining the internal temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

### Step 3: Workup and Purification

- Cool the reaction mixture back to 0 °C in an ice bath.
- Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH<sub>4</sub>Cl solution.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash sequentially with 100 mL of saturated NaHCO<sub>3</sub> solution and 100 mL of brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purify the crude oil via vacuum distillation or flash column chromatography (using a hexane/ethyl acetate gradient) to yield pure **3-Acetyl-2-fluoropyridine**.

## Applications in Research and Drug Development

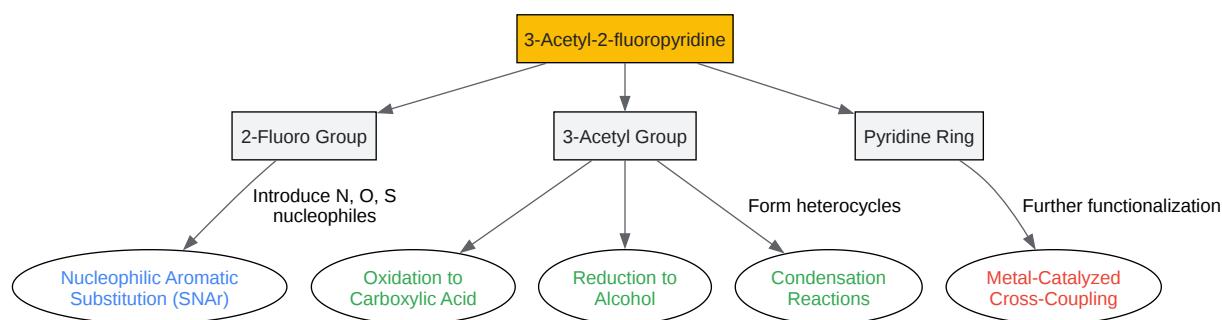
**3-Acetyl-2-fluoropyridine** is not typically an active pharmaceutical ingredient (API) itself but serves as a highly versatile intermediate. Its value lies in the strategic combination of its three

key structural features: the pyridine ring, the fluorine atom, and the acetyl group.

The incorporation of a fluorinated pyridine scaffold is a well-established strategy in medicinal chemistry to enhance drug properties such as metabolic stability, target potency, and pharmacokinetics.<sup>[4][11]</sup> The fluorine atom's high electronegativity can modulate the pKa of the pyridine nitrogen and influence non-covalent interactions within a protein binding site.<sup>[3]</sup>

## Strategic Utility in Synthesis

The functional groups of **3-Acetyl-2-fluoropyridine** offer multiple handles for subsequent chemical modifications, allowing for its integration into diverse molecular architectures.



[Click to download full resolution via product page](#)

Caption: Chemical reactivity and synthetic potential of **3-Acetyl-2-fluoropyridine**.

- 2-Fluoro Group: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution ( $S_NAr$ ) reactions. This allows for the straightforward introduction of various nitrogen, oxygen, or sulfur nucleophiles at the 2-position, a common step in building complex heterocyclic systems.
- 3-Acetyl Group: The carbonyl moiety of the acetyl group is a versatile functional handle.<sup>[1]</sup> It can be:

- Reduced to an alcohol, which can be further functionalized.
- Oxidized to a carboxylic acid.
- Used in condensation reactions to form larger ring systems like pyrimidines or other fused heterocycles.
- Act as a precursor for halogenation at the alpha-carbon to create a new reactive site.
- Pyridine Ring: The pyridine core itself can participate in metal-catalyzed cross-coupling reactions if further derivatized, or its nitrogen atom can be quaternized to modify solubility and electronic properties.

This combination makes **3-Acetyl-2-fluoropyridine** a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

## Safety and Handling

As with many organic compounds, **3-Acetyl-2-fluoropyridine** should be handled with care by trained professionals in a well-ventilated chemical fume hood.[8]

- Hazards: Causes skin irritation and serious eye irritation.[8] May cause respiratory irritation. [8] In case of combustion, it may emit toxic fumes.[8]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. For operations with a risk of inhalation, use an approved respirator.[8]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert atmosphere.[7][8]
- Incompatible Materials: Avoid contact with strong acids, bases, and strong oxidizing or reducing agents.[8]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.[8]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CAS 79574-70-2: 3-Acetyl-2-fluoropyridine | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 79574-70-2 | 3-Acetyl-2-fluoropyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. 79574-70-2|3-Acetyl-2-fluoropyridine|BLD Pharm [bldpharm.com]
- 8. keyorganics.net [keyorganics.net]
- 9. 3-Acetyl-2-fluoropyridine CAS#: 79574-70-2 [m.chemicalbook.com]
- 10. CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Acetyl-2-fluoropyridine CAS number 79574-70-2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337989#3-acetyl-2-fluoropyridine-cas-number-79574-70-2>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)